molecular formula C20H33NO6 B12182336 16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Cat. No.: B12182336
M. Wt: 383.5 g/mol
InChI Key: DUGWNJHLGHJWGS-UHFFFAOYSA-N
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Description

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound features a 4-methoxybenzyl group attached to a macrocyclic ring containing multiple oxygen atoms and a nitrogen atom, which enhances its complexation properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the reaction of 4-methoxybenzyl chloride with a pre-formed macrocyclic ether containing the necessary oxygen and nitrogen atoms. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler crown ether.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the parent crown ether without the methoxy group.

    Substitution: Formation of various substituted crown ethers depending on the nucleophile used.

Scientific Research Applications

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.

    Biology: Investigated for its potential to transport ions across biological membranes, which can be useful in drug delivery systems.

    Medicine: Explored for its ability to form complexes with biologically relevant cations, potentially aiding in the development of new therapeutic agents.

    Industry: Utilized in the separation and purification of metal ions from industrial waste streams.

Mechanism of Action

The mechanism of action of 16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane primarily involves its ability to form stable complexes with cations. The oxygen atoms in the macrocyclic ring provide multiple coordination sites for cations, while the nitrogen atom can enhance the binding affinity. This complexation can facilitate the transport of cations across membranes or their separation from mixtures.

Comparison with Similar Compounds

Similar Compounds

    7,16-Bis(4-methoxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar structure but with an additional nitrogen atom, which can affect its complexation properties.

    16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane: Lacks the methoxy group, which can influence its reactivity and binding affinity.

    Dibenzo-18-crown-6: A well-known crown ether with different substituents, used for comparison in terms of binding strength and selectivity.

Uniqueness

16-(4-Methoxybenzyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is unique due to the presence of the 4-methoxybenzyl group, which can enhance its solubility and binding properties. The combination of oxygen and nitrogen atoms in the macrocyclic ring provides a versatile platform for complexation with a variety of cations, making it valuable in diverse applications.

Properties

Molecular Formula

C20H33NO6

Molecular Weight

383.5 g/mol

IUPAC Name

16-[(4-methoxyphenyl)methyl]-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C20H33NO6/c1-22-20-4-2-19(3-5-20)18-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-21/h2-5H,6-18H2,1H3

InChI Key

DUGWNJHLGHJWGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOCCOCCOCCOCCOCC2

solubility

>57.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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